molecular formula C16H18O6 B15205622 2-Naphthyl B-D-mannopyranoside

2-Naphthyl B-D-mannopyranoside

Cat. No.: B15205622
M. Wt: 306.31 g/mol
InChI Key: MWHKPYATGMFFPI-RBGFHDKUSA-N
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Description

2-Naphthyl B-D-mannopyranoside is a compound that has garnered significant interest in the scientific community due to its diverse applications, particularly in the field of carbohydrate metabolism disorders. This compound is a glycoside, where the sugar component is mannose, and the aglycone part is 2-naphthol. Its unique structure allows it to be used in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl B-D-mannopyranoside typically involves the glycosylation of 2-naphthol with mannose derivatives. One common method is the Fischer glycosylation, where 2-naphthol is reacted with mannose in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as enzymatic glycosylation. Enzymes like glycosyltransferases can be used to catalyze the transfer of mannose from a donor molecule to 2-naphthol, resulting in the formation of the desired glycoside. This method is advantageous due to its specificity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl B-D-mannopyranoside can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups on the mannose moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted mannopyranosides.

Scientific Research Applications

2-Naphthyl B-D-mannopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzyme assays to study the activity of β-mannosidase.

    Biology: Employed in the study of carbohydrate metabolism and enzyme kinetics.

    Medicine: Investigated for its potential therapeutic applications in treating carbohydrate metabolism disorders.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent

Mechanism of Action

The primary mechanism of action of 2-Naphthyl B-D-mannopyranoside involves its role as a substrate for β-mannosidase. This enzyme catalyzes the hydrolysis of the glycosidic bond, releasing 2-naphthol and mannose. The compound’s interaction with β-mannosidase is crucial for studying the enzyme’s kinetics and inhibition .

Comparison with Similar Compounds

Similar Compounds

    Methyl α-D-mannopyranoside: Another mannose derivative used in similar biochemical applications.

    Cinnamoyl-substituted mannopyranosides: These compounds have been studied for their antimicrobial properties.

    Boron-containing α-D-mannopyranoside: Investigated for its potential in boron neutron capture therapy (BNCT).

Uniqueness

2-Naphthyl B-D-mannopyranoside stands out due to its specific interaction with β-mannosidase, making it a valuable tool in enzyme assays and studies related to carbohydrate metabolism. Its unique structure also allows for diverse chemical modifications, enhancing its utility in various research fields .

Properties

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol

InChI

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m1/s1

InChI Key

MWHKPYATGMFFPI-RBGFHDKUSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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